molecular formula C14H6ClF6NO2 B6311424 2-Chloro-5-[3,5-bis(trifluoromethyl)phenyl]nicotinic acid CAS No. 2088945-45-1

2-Chloro-5-[3,5-bis(trifluoromethyl)phenyl]nicotinic acid

Cat. No. B6311424
CAS RN: 2088945-45-1
M. Wt: 369.64 g/mol
InChI Key: NFOGKCFBJYPYKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-[3,5-bis(trifluoromethyl)phenyl]nicotinic acid, or 2C5TFN, is a synthetic compound that has a wide range of uses in scientific research and laboratory experiments. It is a structural analog of nicotinic acid and has a unique chemical structure that makes it a useful tool for investigating biochemical and physiological processes.

Scientific Research Applications

2C5TFN has a wide range of applications in scientific research. It has been used in studies of the mechanism of action of nicotinic acid and its analogs, as well as studies of their effects on biochemical and physiological processes. It has also been used to investigate the effects of trifluoromethyl substitution on the pharmacokinetics and pharmacodynamics of nicotinic acid and its analogs. Additionally, 2C5TFN has been used to study the effects of nicotinic acid analogs on the metabolism of lipids and other biomolecules.

Mechanism of Action

2C5TFN is a structural analog of nicotinic acid and acts as an agonist at nicotinic acid receptors. It binds to the nicotinic acid receptor, which is a G-protein coupled receptor, and activates it. This results in the release of intracellular calcium, which in turn activates various biochemical processes, such as the release of hormones, enzymes, and other molecules.
Biochemical and Physiological Effects
2C5TFN has been found to have a variety of biochemical and physiological effects. It has been shown to increase the production of lipids, such as cholesterol and triglycerides, as well as fatty acids. In addition, it has been shown to increase the production of glucose, as well as the production of hormones, such as insulin and glucagon. It has also been found to reduce the production of free radicals, which can cause oxidative stress and damage to cells.

Advantages and Limitations for Lab Experiments

2C5TFN has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and its unique chemical structure makes it a useful tool for investigating biochemical and physiological processes. However, it has several limitations as well. Its effects on biochemical and physiological processes are still not fully understood, and it is not clear how it interacts with other compounds or drugs. Additionally, it is not approved for use in humans.

Future Directions

There are several potential future directions for research on 2C5TFN. These include further investigation into its mechanism of action, its effects on biochemical and physiological processes, and its interactions with other compounds and drugs. Additionally, further research into its potential therapeutic applications, such as its use in the treatment of metabolic disorders, could be beneficial. Additionally, further research into its pharmacokinetics and pharmacodynamics could help to improve its safety and efficacy. Finally, further research into its potential uses in drug delivery systems could help to improve its efficacy and safety.

Synthesis Methods

2C5TFN is synthesized from the reaction of 2-chloro-5-methylnicotinic acid with 3,5-bis(trifluoromethyl)phenyl bromide in the presence of sodium methoxide. The reaction is carried out in a solution of dichloromethane at room temperature for 24 hours. The reaction is then quenched with aqueous acid and the resulting product is isolated and purified by column chromatography.

properties

IUPAC Name

5-[3,5-bis(trifluoromethyl)phenyl]-2-chloropyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6ClF6NO2/c15-11-10(12(23)24)3-7(5-22-11)6-1-8(13(16,17)18)4-9(2-6)14(19,20)21/h1-5H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFOGKCFBJYPYKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=CC(=C(N=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6ClF6NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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